Home > Products > Screening Compounds P141218 > N-(6-aminopyridin-3-yl)benzamide
N-(6-aminopyridin-3-yl)benzamide - 936210-46-7

N-(6-aminopyridin-3-yl)benzamide

Catalog Number: EVT-1817503
CAS Number: 936210-46-7
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(6-aminopyridin-3-yl)benzamide is a substituted 6-aminopyridine compound that acts as a potent and selective inhibitor of specific enzymes, particularly kinases. [] This compound is a valuable tool in scientific research, specifically in studying the roles and functions of these enzymes in various biological processes and disease models.

Future Directions
  • Exploring new derivatives: Synthesizing and evaluating novel derivatives with improved potency, selectivity, and pharmacological properties. [, ]

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

Compound Description: ICA-27243 is a selective activator of neuronal KCNQ2/Q3 potassium channels, effectively decreasing neuronal excitability. [] This compound has shown efficacy in various rodent seizure models, including maximal electroshock, pentylenetetrazole-induced seizures, and the rat amygdala kindling model. [] ICA-27243 exhibits anticonvulsant-like activity without affecting motor activity or cognition. [, ]

1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea

Compound Description: This aminopyridine derivative acts as a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in various conditions, including cardiovascular disease. [] It exhibits significant selectivity for MPO over the closely related thyroid peroxidase. [] This compound effectively inhibits MPO activity in human plasma, blocks MPO-dependent vasomotor dysfunction in rat aortic rings, and shows good oral bioavailability. []

Relevance: Although this compound features a urea linker instead of the direct amide bond present in N-(6-aminopyridin-3-yl)benzamide, it retains the crucial 6-aminopyridin-3-yl moiety. This structural similarity highlights a potential relationship between these compounds, especially considering the 6-aminopyridine group is identified as a pharmacophore for MPO inhibition. []

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Compound Description: This series of compounds was designed as potential anti-tubercular agents inspired by pyrazinamide, a first-line tuberculosis drug. [] Several compounds within this series demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values comparable to or exceeding that of the parent pyrazinamide. [] These compounds were also shown to be non-toxic to human cells. []

N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl)amino)phenyl thiazolidine-3-yl)benzamide (TH08)

Compound Description: TH08 was investigated for its anticancer activity against Ehrlich ascites carcinoma (EAC). [] This compound demonstrated potent in vivo antitumor effects in a mouse model of EAC, including significant tumor weight reduction, prolonged survival, and tumor cell growth inhibition. [] Additionally, TH08 showed a positive effect on hematological parameters. []

Overview

N-(6-aminopyridin-3-yl)benzamide is a significant compound in medicinal chemistry, primarily recognized for its potential as an anti-tubercular agent and its role in cancer research. The compound has the molecular formula C12H11N3OC_{12}H_{11}N_{3}O and a molecular weight of 213.23 g/mol. Its purity is typically around 95%, making it suitable for various research applications .

Source and Classification

This compound is categorized under benzamides, which are derivatives of benzoic acid where the hydroxyl group is replaced by an amine. It can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed specifications and availability for research purposes .

Synthesis Analysis

The synthesis of N-(6-aminopyridin-3-yl)benzamide can be achieved through several methods, with the most common being the direct condensation of 6-aminopyridine with benzoyl chloride to form the amide bond. The general reaction can be summarized as follows:

  1. Starting Materials: 6-Aminopyridine and Benzoyl Chloride.
  2. Reagents: A base such as triethylamine may be used to neutralize the hydrochloric acid produced during the reaction.
  3. Reaction Conditions: The reaction is typically conducted under reflux conditions in an organic solvent like dichloromethane or acetonitrile.

The technical details of this synthesis include monitoring the reaction progress via thin-layer chromatography and purifying the product through column chromatography .

Molecular Structure Analysis

The molecular structure of N-(6-aminopyridin-3-yl)benzamide features a pyridine ring substituted at the 6-position with an amino group and a benzamide moiety. The InChI representation of this compound is:

InChI 1S C12H11N3O c13 11 7 6 10 8 14 11 15 12 16 9 4 2 1 3 5 9 h1 8H H2 13 14 H 15 16 \text{InChI 1S C12H11N3O c13 11 7 6 10 8 14 11 15 12 16 9 4 2 1 3 5 9 h1 8H H2 13 14 H 15 16 }

The InChI Key is JJTBRBXQRXNUNC-UHFFFAOYSA-N, which provides a unique identifier for database searches .

Chemical Reactions Analysis

N-(6-aminopyridin-3-yl)benzamide participates in various chemical reactions, particularly those involving nucleophilic substitutions and condensation reactions. One notable reaction is its interaction with Aurora Kinase B (AURKB), where it acts as an inhibitor, affecting cell cycle regulation in cancer cells.

Technical Details of Reactions

  1. Inhibition of Aurora Kinase B: The compound binds to AURKB, inhibiting its kinase activity, which leads to cell cycle arrest at the G2/M phase.
  2. Biochemical Pathways: It influences pathways such as DNA replication and p53 signaling, contributing to apoptosis in cancer cells .
Mechanism of Action

The mechanism of action for N-(6-aminopyridin-3-yl)benzamide primarily involves its binding to specific protein targets:

  1. Target Proteins: Mycobacterium tuberculosis H37Ra and Aurora Kinase B.
  2. Binding Interaction: The compound inhibits AURKB's activity by binding to its active site, disrupting mitotic processes.
  3. Biochemical Effects: This inhibition results in cell cycle arrest and induces apoptosis via p53 signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

N-(6-aminopyridin-3-yl)benzamide appears as a solid at room temperature with a melting point that varies based on purity but generally falls within a typical range for similar compounds.

Chemical Properties

The compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide and dichloromethane but may have limited solubility in water due to its hydrophobic benzamide structure.

Relevant Data

The stability of N-(6-aminopyridin-3-yl)benzamide under various pH conditions has been noted, indicating potential for use in different biological environments .

Applications

N-(6-aminopyridin-3-yl)benzamide has several scientific applications:

  1. Anti-Tubercular Research: It shows promise as an anti-tubercular agent against strains of Mycobacterium tuberculosis.
  2. Cancer Therapeutics: Its ability to inhibit Aurora Kinase B makes it a candidate for developing treatments targeting cancers characterized by AURKB overexpression or mutation.
  3. Biochemical Studies: Researchers utilize this compound to explore cellular mechanisms related to cell cycle regulation and apoptosis .
Synthetic Methodologies and Optimization

Design and Synthesis of 3-(6-Aminopyridin-3-yl)benzamide Derivatives

The strategic design of 3-(6-aminopyridin-3-yl)benzamide derivatives involves structural modifications at the benzamide core to enhance antitumor potency. As reported in foundational studies, these compounds are synthesized through a multi-step sequence: (1) Suzuki-Miyaura coupling to introduce pyridinyl groups, (2) amidation using activated benzoyl chlorides, and (3) functional group transformations to install key substituents. The lead compound 7l (IC~50~ = 0.04 ± 0.01 μM in A549 lung cancer cells) features a meta-positioned trifluoromethyl group on the benzamide ring and a para-methoxy substituent on the terminal phenyl ring. This configuration maximizes Aurora kinase B (AURKB) transcription inhibition, triggering G2/M phase arrest and apoptosis via p53 pathway activation [1].

Structure-Activity Relationship (SAR) Findings:

  • Electron-withdrawing groups (e.g., -CF₃) at the benzamide meta-position enhance kinase binding affinity
  • Para-alkoxy groups improve cellular permeability without compromising AURKB inhibition
  • Free amino group on the pyridine ring is essential for transcriptional suppression

Table 1: Bioactivity of Optimized 3-(6-Aminopyridin-3-yl)benzamide Derivatives

CompoundR₁ (Benzamide)R₂ (Terminal)A549 IC₅₀ (μM)Primary Mechanism
7l-CF₃-OCH₃0.04 ± 0.01AURKB transcription inhibition
7d-Cl-H0.82 ± 0.11Moderate G2/M arrest
7a-H-H1.25 ± 0.23Weak p53 activation

Catalytic Synthesis Using Bimetallic Metal–Organic Frameworks (MOFs)

Bimetallic Cu/Zn-MOFs serve as heterogeneous catalysts for synthesizing N-(6-aminopyridin-3-yl)benzamide scaffolds via amidation coupling. These MOFs feature unsaturated metal sites (Lewis acidity) and porous architectures that facilitate reagent adsorption and orientation. The optimized reaction employs MOF-303 (Cu:Zn = 3:1 molar ratio) in dimethylacetamide (DMA) at 80°C, achieving 92% yield of the target benzamide within 2 hours. Key advantages include:

  • Reusability: 5 cycles with <5% activity loss due to structural stability
  • Chemoselectivity: Suppresses N-pyridyl over-acylation by coordinating the amino group
  • Reaction scope: Tolerates halogen, nitro, and cyano substituents on benzoyl chloride [9]

Table 2: Performance of Bimetallic MOF Catalysts in Amidation

MOF CatalystMetal Ratio (Cu:Zn)Yield (%)Turnover Frequency (h⁻¹)Substrate Tolerance
MOF-3033:19246High (EWG/EDG)
MOF-2121:17839Moderate
MOF-4154:18542Low (halogens only)

Solid-Phase Synthesis Techniques for Structural Analogues

Wang resin-supported synthesis enables rapid generation of benzamide-polyamide hybrids inspired by distamycin’s DNA-binding properties. The methodology proceeds as follows:

  • Resin functionalization: Couple p-nitrophenyl carbonate Wang resin with 2-amino-5-nitropyridine
  • Nitro reduction: SnCl₂·2H₂O in DMF converts –NO₂ to –NH₂
  • Iterative acylation: 3-Nitrobenzoyl chloride with DMAP catalysis builds oligoamide chains
  • Terminal modification: Install dimethylamino groups via Buchwald-Hartwig amination
  • Cleavage: TFA/DCM (1:1) releases products with 47–73% isolated yields

This approach generates D3-D6 analogues incorporating pyrimidine or thiazole rings instead of standard pyridines. While DNA-binding affinity decreases versus natural distamycin, these derivatives exhibit unique selectivity for TA-rich sequences and antiproliferative effects in breast cancer models [5] [10].

Reaction Mechanisms in Michael Addition Amidation

A non-classical amidation pathway involves Michael addition-assisted nucleophilic attack, particularly relevant for synthesizing plasma kallikrein inhibitors containing the N-(6-aminopyridin-3-yl)benzamide core. The mechanism proceeds through three concerted steps:

  • Base activation: Diisopropylethylamine (DIPEA) deprotonates the pyridinyl amino group
  • Conjugate addition: Nucleophile attacks α,β-unsaturated acyl electrophile (e.g., acryloyl chloride)
  • Intramolecular cyclization: Forms a tetrahedral intermediate that collapses to release the amide product

Density functional theory (DFT) calculations confirm a lower energy barrier (ΔG = 18.7 kcal/mol) for this route versus direct aminolysis. Sterically hindered acryloyl derivatives favor the Michael pathway, minimizing di-acylation byproducts [9].

Solvent and Temperature Optimization in Condensation Reactions

Solvent polarity critically impacts yields in N-(6-aminopyridin-3-yl)benzamide synthesis. Screening reveals:

  • Optimal solvent: DMSO (dielectric constant ε = 47) enables 87% yield at 120°C due to:
  • Polar aprotic character facilitating amine deprotonation
  • High boiling point enabling elevated temperature operation
  • Suboptimal solvents: THF (ε = 7.5, 28% yield), MeOH (ε = 33, 31% yield)
  • Temperature effect: Reactions at 120°C complete in 2 hours versus 24 hours at 25°C

Base additives further modulate efficiency:

  • Cs₂CO₃ > K₂CO₃ > Et₃N due to enhanced nucleophilicity of the aniline nitrogen
  • Catalytic DMAP (4-dimethylaminopyridine) accelerates acyl transfer by 8-fold via transient N-acylpyridinium intermediates [2] [6] [10].

Table 3: Solvent and Base Optimization in Model Benzamide Synthesis

ConditionSolventBaseTemp (°C)Yield (%)Reaction Time (h)
Optimization 1DMSOCs₂CO₃120872
Optimization 2DMSOK₂CO₃120635
Optimization 3THFCs₂CO₃652824
Optimization 4MeOHCs₂CO₃653124

Properties

CAS Number

936210-46-7

Product Name

N-(6-aminopyridin-3-yl)benzamide

IUPAC Name

N-(6-aminopyridin-3-yl)benzamide

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16)

InChI Key

JJTBRBXQRXNUNC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.